(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
CAS No.: 253133-06-1
Cat. No.: VC2799805
Molecular Formula: C24H18N2O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 253133-06-1 |
|---|---|
| Molecular Formula | C24H18N2O2 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-[3-(2-hydroxy-2-phenylethenyl)quinoxalin-2-yl]-1-phenylethenol |
| Standard InChI | InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H |
| Standard InChI Key | ISVBYKIJCLSXCY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N=C2/C=C(\O)/C4=CC=CC=C4)/O |
| SMILES | C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |
Introduction
Chemical Identity and Structural Properties
(2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is a complex organic molecule belonging to the class of quinoxaline derivatives, specifically featuring a 1,4-dihydroquinoxaline core with disubstituted ethanone moieties in the 2,3-positions. The compound exhibits a distinctive molecular structure with significant stereochemical characteristics, as indicated by the (2Z,2'Z) designation in its nomenclature, which refers to the configuration of the double bonds in the molecule.
Basic Chemical Information
The fundamental chemical properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 253133-06-1 |
| Molecular Formula | C₂₄H₁₈N₂O₂ |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-[3-(2-hydroxy-2-phenylethenyl)quinoxalin-2-yl]-1-phenylethenol |
| PubChem Compound ID | 507219 |
Table 1: Fundamental chemical properties of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone)
Structural Identifiers
For computational chemistry and database purposes, several structural identifiers have been assigned to this compound, as detailed in Table 2:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C24H18N2O2/c27-23(17-9-3-1-4-10-17)15-21-22(16-24(28)18-11-5-2-6-12-18)26-20-14-8-7-13-19(20)25-21/h1-16,27-28H |
| Standard InChIKey | ISVBYKIJCLSXCY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N=C2/C=C(\O)/C4=CC=CC=C4)/O |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)O)O |
Table 2: Structural identifiers for computational and database applications
Synthetic Methodologies
The synthesis of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) typically involves reactions between 1,4-dihydroquinoxaline-2,3-dione and appropriate ketones or aldehydes under specific reaction conditions. This section explores the synthetic pathways and optimization strategies for obtaining this compound.
Precursor Synthesis
The key precursor, 1,4-dihydroquinoxaline-2,3-dione, can be synthesized through several routes:
-
Cyclocondensation of o-phenylenediamine with oxalic acid under solvent-free conditions through a simple grinding method, which represents an efficient green chemistry approach with high atom economy .
-
Direct one-pot reaction at room temperature using substituted o-phenylene diamine and oxalic acid, which has been demonstrated to be particularly effective for creating the dihydroquinoxaline scaffold .
Synthesis of the Target Compound
The conversion of 1,4-dihydroquinoxaline-2,3-dione to (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) typically involves:
-
Reaction with appropriate ketones (such as acetophenone derivatives) under basic conditions to facilitate the formation of the disubstituted derivative.
-
Stereochemical control to ensure the (Z) configuration at both substituent positions, which may require specific catalysts or reaction conditions.
The synthesis may be optimized using various approaches:
-
Conventional heating methods
-
Microwave-assisted techniques to improve yield and reduce reaction times
-
Use of catalysts to enhance selectivity and efficiency
Characterization Techniques
The structural confirmation and purity assessment of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) relies on several analytical techniques. These methods provide essential data for verifying the compound's identity and assessing its quality.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide valuable information about:
-
The aromatic protons from both the quinoxaline core and the phenyl substituents
-
The enone moiety protons that connect the phenyl groups to the quinoxaline core
-
The chemical environment of carbons in the molecule, particularly the carbonyl carbons and those involved in the conjugated system
Infrared Spectroscopy
IR spectroscopy offers insights into the functional groups present in the molecule, with characteristic absorption bands expected for:
-
C=O stretching vibrations from the ketone groups
-
C=N stretching from the quinoxaline core
-
C=C stretching from both aromatic rings and the connecting olefinic bonds
-
N-H stretching from the dihydroquinoxaline structure
Mass Spectrometry
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure. The expected molecular ion peak would appear at m/z 366, corresponding to the molecular formula C₂₄H₁₈N₂O₂.
Relationship to Quinoxaline Derivatives
Quinoxaline derivatives represent an important class of heterocyclic compounds with diverse applications. The properties of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) can be better understood in the context of the broader quinoxaline family.
Chemical Reactivity Patterns
Based on the reactivity patterns of similar quinoxaline derivatives, (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) might undergo several reaction types:
-
Modification of the carbonyl groups through nucleophilic addition
-
Potential for coordination chemistry through the nitrogen atoms and oxygen functionalities
-
Reactions involving the aromatic nucleus of the quinoxaline core
Chemical and Physical Properties
The chemical and physical properties of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) govern its behavior in various environments and applications.
Solubility Profile
Based on its structure with both polar functional groups and aromatic regions, this compound likely exhibits:
-
Limited solubility in water due to its predominantly hydrophobic character
-
Good solubility in organic solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Chloroform
-
Methanol (partial solubility)
-
Stability Considerations
The stability profile of (2Z,2'Z)-2,2'-(1,4-dihydroquinoxaline-2,3-diylidene)bis(1-phenylethanone) is an important consideration for storage and application:
-
Sensitivity to oxidation may be present due to the unsaturated bonds in the structure
-
Potential photosensitivity due to the extended conjugated system
-
Possible tautomerization between keto and enol forms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume